Ethyl 2-cyano-3,3-dimethylpent-4-enoate
Description
Ethyl 2-cyano-3,3-dimethylpent-4-enoate is an α-cyano ester characterized by a pent-4-enoate backbone with a cyano group at position 2 and two methyl groups at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The ethyl ester group enhances solubility in organic solvents, while the electron-withdrawing cyano group influences reactivity in nucleophilic additions or cyclization reactions.
Properties
CAS No. |
63077-73-6 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 2-cyano-3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C10H15NO2/c1-5-10(3,4)8(7-11)9(12)13-6-2/h5,8H,1,6H2,2-4H3 |
InChI Key |
UXNATPCWIUSBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C)(C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 2
The substitution at position 2 significantly impacts reactivity and physical properties:
- Ethyl 2-cyano-3,3-dimethylpent-4-enoate: The cyano group (-CN) at position 2 introduces electron-withdrawing effects, enhancing electrophilicity at the α-carbon. This facilitates reactions such as Michael additions or cyclocondensations.
- Ethyl 2-ethyl-3,3-dimethylpent-4-enoate: Replacing the cyano group with an ethyl (-CH₂CH₃) substituent () reduces electrophilicity, favoring hydrophobic interactions. This analog likely exhibits higher lipophilicity (logP) compared to the cyano variant.
Table 1: Substituent Effects at Position 2
| Compound | Substituent at C2 | Key Properties |
|---|---|---|
| This compound | -CN | High electrophilicity, moderate logP |
| Ethyl 2-ethyl-3,3-dimethylpent-4-enoate | -CH₂CH₃ | Higher logP, reduced reactivity |
| Ethyl 2-acetamido-2-cyanopent-4-enoate | -NHCOCH₃ | Enhanced solubility, H-bond donor |
Ester Group Variations
The choice of ester (ethyl vs. methyl) affects volatility and solubility:
- This compound: The ethyl ester increases molecular weight (vs. methyl) and reduces volatility, making it suitable for liquid-phase reactions.
- Methyl 3,3-dimethylpent-4-enoate (): The methyl analog is more volatile, with a lower boiling point. It is synthesized in 64% yield via hydroamidation, suggesting efficient scalability for industrial applications .
Substituent Bulkiness and Steric Effects
- This compound: The dimethyl groups at C3 create moderate steric hindrance, balancing reactivity and stability.
- Etocrylene (2-Cyano-3,3-diphenylacrylate ethyl ester) (): The diphenyl groups at C3 introduce significant steric bulk, enhancing photostability. Etocrylene’s logP of ~5.69 (calculated) reflects high lipophilicity, ideal for UV-filter applications in sunscreens .
- Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (): The aromatic methoxy groups improve UV absorption, but steric hindrance may limit reaction rates in synthetic pathways .
Table 2: Steric and Electronic Effects of C3 Substituents
| Compound | C3 Substituents | logP (Estimated) | Application |
|---|---|---|---|
| This compound | -CH(CH₃)₂ | ~2.5–3.0 | Synthetic intermediate |
| Etocrylene | -C(C₆H₅)₂ | ~5.69 | UV absorber in sunscreens |
| Ethyl 2-cyano-3-(2,4-OMe-C₆H₃)prop-2-enoate | -C(2,4-OMe-C₆H₃) | ~3.8–4.2 | Photostable materials |
Chain Length and Unsaturation
- This compound: The pent-4-enoate chain provides conformational flexibility, aiding in cyclization reactions.
Industrial and Research Implications
- Synthesis: Methyl 3,3-dimethylpent-4-enoate () is produced at scale by companies like Yangnong Chemical, suggesting demand in agrochemicals and hygiene products. The ethyl analog may share similar applications .
- Crystallography : Tools like SHELXL () and ORTEP-3 () enable precise structural determination of these esters, critical for understanding reactivity and polymorphism.
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